molecular formula C10H12BrNO B1500176 3-(3-Bromophenoxy)pyrrolidine CAS No. 946681-75-0

3-(3-Bromophenoxy)pyrrolidine

Cat. No. B1500176
CAS RN: 946681-75-0
M. Wt: 242.11 g/mol
InChI Key: QLTUVIZNLSOEKT-UHFFFAOYSA-N
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Description

3-(3-Bromophenoxy)pyrrolidine is a chemical compound with the molecular formula C10H13BrClNO and a molecular weight of 278.58 . It is also known by its IUPAC name, this compound hydrochloride .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as this compound, involves various methods. One common method is the N-heterocyclization of primary amines with diols . Other methods include the use of O-benzoylhydroxylamines as alkyl nitrene precursors , and the combination of a nickel catalyst and benzaldehyde for C (sp3)-H alkylation and arylation of amides and thioethers .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered nitrogen-containing pyrrolidine ring . It also contains a bromophenoxy group attached to the pyrrolidine ring .


Physical And Chemical Properties Analysis

This compound is a white solid . to 97% .

Safety and Hazards

The safety data sheet for pyrrolidine, a related compound, indicates that it is flammable and can cause burns of eyes, skin, and mucous membranes . Containers may explode when heated, and vapors may form explosive mixtures with air .

properties

IUPAC Name

3-(3-bromophenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTUVIZNLSOEKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663056
Record name 3-(3-Bromophenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

946681-75-0
Record name 3-(3-Bromophenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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